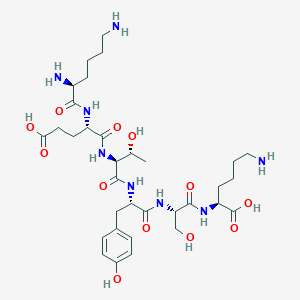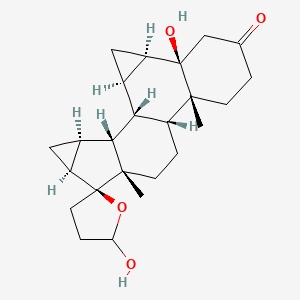
1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone
Vue d'ensemble
Description
1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone, or 1-PQH, is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of the naturally occurring alkaloid quinoline, and is a member of the pyrrol-2-yl-1-ethanone family of compounds. 1-PQH has been studied for its ability to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, 1-PQH has been investigated for its potential to modulate certain cellular processes, including cell growth and apoptosis.
Applications De Recherche Scientifique
Antitumor Activity Evaluation
Research has shown that quinoline derivatives exhibit a broad spectrum of biological activity. A study by El‐Helw and Hashem (2020) demonstrated the synthesis of a quinoline derivative bearing a 2(3H)-furanone scaffold. This compound, along with its pyrrolone, imidazole, and pyridazinone derivatives, was evaluated for in vitro antitumor activity against breast and colon cancer cell lines, displaying satisfactory activities. This underscores the potential of quinoline and pyrrole derivatives in cancer research (El‐Helw & Hashem, 2020).
Catalysis and Polymerization
Quiao, Ma, and Wang (2011) reported on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands. These complexes were shown to catalyze the ring-opening polymerization of ε-caprolactone, highlighting their utility in materials science and polymer chemistry (Quiao, Ma, & Wang, 2011).
Synthesis of Heterocyclic Compounds
Park and Rapoport (1992) described the thermal cyclization of quinol-4-yl hydrazone to produce 1H-2-Phenylpyrrolo[3,2-c]quinoline. This work contributes to the field of heterocyclic chemistry by demonstrating methods to synthesize pyrroloquinolines, compounds of interest for their diverse pharmacological properties (Park & Rapoport, 1992).
Anti-Cancer Agent Discovery
A derivative discussed by Via et al. (2008) showed high antiproliferative activity and acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G2/M phase. This suggests potential applications in the development of new anticancer agents (Via, Gia, Gasparotto, & Ferlin, 2008).
Molecular and Supramolecular Structures
Kumara et al. (2016) explored the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the formation of hydrazones and pyrazolo[3,4-b]quinolines. These compounds exhibit antimicrobial and antiviral activities, highlighting the importance of structural studies in understanding the biological activities of hydrazones and quinolines (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, & Glidewell, 2016).
Propriétés
IUPAC Name |
N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPZCJGSHVNNA-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195816 | |
| Record name | (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone | |
CAS RN |
494221-33-9 | |
| Record name | (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494221-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)



